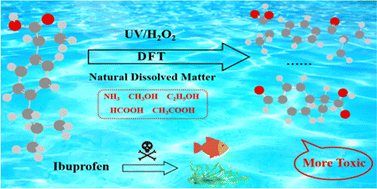New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
Physical Chemistry Chemical Physics Pub Date: 2023-10-31 DOI: 10.1039/D3CP03305H
Abstract
Ibuprofen (IBU), a widely used antipyretic and analgesic, has been frequently detected in various natural water systems. Advanced oxidation processes (AOPs) are effective ways to remove pollutants from water. The degradation of IBU under UV/H2O2 conditions in the presence of various kinds of natural dissolved matter was investigated using density functional theory (DFT). The eco-toxicological properties were predicted based on a quantitative structure–activity relationship (QSAR) model. The calculated results showed that two H-abstraction reactions occurring at the side chain are predominant pathways in the initial reaction. H2O, NH3, CH3OH, C2H5OH, HCOOH and CH3COOH can catalyze the H transfer in the degradation process through decreasing the energy barriers and the catalysis effects follow the order of NH3 > alcohols > acids > H2O. The catalysis effects differ under acid or alkaline conditions. The overall rate coefficient of the reaction of IBU with ˙OH is calculated to be 5.04 × 109 M−1 s−1 at 298 K. IBU has harmful effects on aquatic organisms and human beings and the degradation process cannot significantly reduce its toxicity. Among all products, 2-(4-formylphenyl)propanoic acid, which is more toxic than IBU, is the most toxic with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity and irritation/corrosivity to skin. The findings in this work provide new insights into the degradation of IBU and can help to assess its environmental risks.


Recommended Literature
- [1] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [2] β-Phenylethylamines and the isoquinoline alkaloids
- [3] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [4] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [5] Joint Pharmaceutical Analysis Group
- [6] A new method for detecting decomposition products in anaesthetic chloroform
- [7] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [8] Inside front cover
- [9] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [10] Progress on photocatalytic semiconductor hybrids for bacterial inactivation

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 19542-54-2
-
CAS no.: 1493-23-8









